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Cat. No.: B1508373 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding MET amplification as a mechanism of resistance to Epitinib.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of resistance to Epitinib mediated by MET amplification?

Epitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2][3]

[4]. Resistance to EGFR TKIs can occur through various mechanisms, with MET amplification

being a significant factor[5][6][7]. MET, a receptor tyrosine kinase, when amplified, can lead to

the activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK

pathways, independent of EGFR[5][7][8][9]. This "bypass signaling" allows cancer cells to

survive and proliferate despite the inhibition of EGFR by Epitinib.

Q2: How frequently is MET amplification observed as a resistance mechanism to EGFR TKIs?

MET amplification is a recognized mechanism of acquired resistance to EGFR TKIs in non-

small cell lung cancer (NSCLC)[5]. Its prevalence is reported to be between 5% and 21% in

patients who develop resistance to first and second-generation EGFR TKIs. For third-

generation TKIs like osimertinib, MET amplification is observed in 7-15% of cases after first-line

treatment and can be even higher in subsequent lines of therapy[7][9]. While specific data for

Epitinib is not yet widely available, its mechanism as an EGFR inhibitor suggests a similar

range of MET-mediated resistance is possible[1][2].
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Q3: What are the therapeutic strategies to overcome MET-amplification-driven resistance to

Epitinib?

The primary strategy to overcome resistance mediated by MET amplification is the combination

of an EGFR inhibitor with a MET inhibitor[5]. Preclinical and clinical studies have shown that

dual inhibition of both EGFR and MET pathways can effectively suppress tumor growth in cells

with MET amplification[5][8]. Several MET inhibitors, such as crizotinib, capmatinib, and

savolitinib, have been investigated in combination with EGFR TKIs in clinical trials[5][10][11].

Q4: What are the common methods to detect MET amplification in a research setting?

Several laboratory techniques can be used to detect MET gene amplification. The choice of

method may depend on the available equipment, sample type, and the specific research

question. The most common methods include:

Fluorescence in situ hybridization (FISH): Considered the gold standard for detecting gene

amplification, FISH uses fluorescent probes to visualize and quantify the number of MET

gene copies relative to a control centromeric probe (CEP7)[12][13][14].

Next-Generation Sequencing (NGS): NGS panels can assess the copy number of multiple

genes simultaneously, providing a comprehensive genomic profile. However, the

concordance with FISH can vary, especially for low-level amplifications[12][13][15].

Quantitative Polymerase Chain Reaction (qPCR) and Droplet Digital PCR (ddPCR): These

methods can quantify the relative copy number of the MET gene with high sensitivity and are

useful for analyzing both tissue and liquid biopsy samples[15][16][17].

Immunohistochemistry (IHC): IHC detects the overexpression of the MET protein, which can

be an indirect indicator of gene amplification. However, it is generally considered a less

reliable screening method for amplification compared to direct DNA-based methods[12][13].
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Possible Cause Troubleshooting Steps

Tumor Heterogeneity

Ensure that the same tumor region is analyzed

by both methods. If possible, perform laser

capture microdissection to isolate specific cell

populations. Consider that different biopsies

from the same patient may yield different

results.

Different Cut-off Values

The definition of MET amplification can vary

between assays and studies. For FISH,

amplification is often defined by a MET/CEP7

ratio ≥ 2.0 or a mean MET gene copy number ≥

5.0[12][18]. NGS platforms may have different

algorithms and thresholds for calling a copy

number gain. It's crucial to use established and

validated cut-offs for each platform.

Low Tumor Purity in Sample

Low percentage of tumor cells in the sample can

lead to an underestimation of the MET copy

number by NGS. Assess tumor purity through

histopathological review. If purity is low, consider

enrichment techniques or use a more sensitive

method like ddPCR.

NGS Panel Design

The design of the NGS panel, including the

number and location of probes for the MET

gene, can affect the accuracy of copy number

detection. Ensure the panel has adequate

coverage of the MET locus.

Polysomy vs. Focal Amplification

FISH can distinguish between an increase in

chromosome 7 number (polysomy) and a focal

amplification of the MET gene, whereas some

NGS algorithms may not. A high MET gene copy

number with a MET/CEP7 ratio near 1 suggests

polysomy, which may have a different biological

significance than focal amplification[13][19].
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Issue 2: High MET Protein Expression by IHC but No
Gene Amplification Detected by FISH/NGS
Possible Causes and Solutions:

Possible Cause Troubleshooting Steps

Transcriptional or Post-Transcriptional

Regulation

MET protein levels can be upregulated through

mechanisms other than gene amplification, such

as increased gene transcription or decreased

protein degradation. Investigate MET mRNA

levels using RT-qPCR.

HGF Ligand Overexpression

Overexpression of the MET ligand, Hepatocyte

Growth Factor (HGF), can lead to MET pathway

activation without MET amplification[8]. Measure

HGF levels in the tumor microenvironment or

cell culture supernatant.

IHC Antibody Specificity and Staining Protocol

The IHC result could be an artifact. Validate the

specificity of the MET antibody using positive

and negative control cell lines. Optimize the

staining protocol, including antigen retrieval and

antibody concentration.

Subjectivity in IHC Scoring

IHC scoring can be subjective. Have the slides

reviewed by a second pathologist. Use digital

image analysis software for a more objective

quantification of staining intensity.

Issue 3: Acquired Resistance to Epitinib in a Cell Line
Model Without Evidence of MET Amplification
Possible Causes and Solutions:
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Possible Cause Troubleshooting Steps

Alternative Resistance Mechanisms

Resistance to EGFR TKIs is complex and can

be driven by other mechanisms, such as the

acquisition of the T790M mutation in the EGFR

gene, or activation of other bypass signaling

pathways (e.g., AXL, HER2)[7]. Perform

comprehensive genomic and proteomic

analyses to identify other potential drivers of

resistance.

Emergence of a Resistant Subclone

The resistant cell population may have been a

minor subclone in the original population that

was selected for under drug pressure. Perform

single-cell sequencing to investigate clonal

evolution.

Drug Efflux Pumps

Overexpression of ATP-binding cassette (ABC)

transporters can lead to increased drug efflux

and reduced intracellular concentration of

Epitinib. Assess the expression of common drug

transporters like ABCB1 (MDR1) and ABCG2

(BCRP).

Quantitative Data Summary
Table 1: Prevalence of MET Amplification as a Resistance Mechanism to EGFR TKIs

EGFR TKI

Generation
Patient Cohort

Prevalence of MET

Amplification
Reference

1st/2nd Generation
Post-treatment

NSCLC
5% - 21%

3rd Generation

(Osimertinib)

Post-first-line

treatment
7% - 15% [7][9]

3rd Generation

(Osimertinib)

Post-second/further-

line treatment
Up to 25% [10]
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Table 2: Response Rates of Combination Therapy in MET-Amplified, EGFR-Mutant NSCLC

Combination

Therapy
Clinical Trial

Objective Response

Rate (ORR)
Reference

Savolitinib +

Osimertinib
TATTON (Phase 1b)

30% - 64%

(depending on prior

therapy)

[6]

Capmatinib + Gefitinib Phase 1b/II
47% (in patients with

MET GCN ≥6)
[5][9]

Tepotinib + Gefitinib INSIGHT (Phase II) 66.7% [20]

Signaling Pathway and Experimental Workflow
Diagrams
Caption: MET amplification bypasses Epitinib-induced EGFR inhibition.
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Caption: Workflow for investigating MET amplification in Epitinib resistance.

Detailed Experimental Protocols
Protocol 1: Fluorescence In Situ Hybridization (FISH) for
MET Amplification
Objective: To determine the gene copy number of MET relative to the chromosome 7

centromere (CEP7) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

FFPE tissue sections (4-5 µm) on positively charged slides.

Vysis LSI MET/CEP 7 Dual Color Probe (or equivalent).
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Deparaffinization/Pretreatment reagents (e.g., xylene, ethanol series, protease).

Hybridization buffer.

DAPI counterstain.

Fluorescence microscope with appropriate filters.

Procedure:

Deparaffinization: Immerse slides in xylene (2x10 min), followed by rehydration through a

graded ethanol series (100%, 85%, 70%; 5 min each) and distilled water.

Pretreatment: Incubate slides in pretreatment solution at 80°C for 30 minutes.

Protease Digestion: Digest with protease solution at 37°C for 10-20 minutes (optimize time

for tissue type). Wash with phosphate-buffered saline (PBS).

Dehydration: Dehydrate slides through a graded ethanol series (70%, 85%, 100%; 2 min

each) and air dry.

Probe Preparation and Denaturation: Apply the MET/CEP7 probe mixture to the slide,

coverslip, and seal. Denature the slide and probe on a hot plate at 75°C for 5 minutes.

Hybridization: Incubate the slides in a humidified chamber at 37°C overnight.

Post-Hybridization Washes: Remove the coverslip and wash the slides in a stringent wash

buffer at 72°C for 2 minutes, followed by a wash in PBS at room temperature.

Counterstaining: Apply DAPI counterstain and coverslip.

Scoring: Under a fluorescence microscope, score a minimum of 50 non-overlapping, intact

tumor cell nuclei. Count the number of red (MET) and green (CEP7) signals in each nucleus.

Calculate the mean MET and CEP7 copy numbers and the MET/CEP7 ratio.

Interpretation: MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0 or a mean

MET gene copy number ≥ 5.0.
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Protocol 2: Quantitative PCR (qPCR) for MET Copy
Number Analysis
Objective: To determine the relative copy number of the MET gene compared to a stable

reference gene.

Materials:

Genomic DNA extracted from tumor tissue or circulating tumor DNA (ctDNA) from plasma.

qPCR instrument.

qPCR master mix (e.g., SYBR Green or TaqMan).

Primers/probes for MET and a reference gene (e.g., RNase P).

Reference genomic DNA with a known MET copy number.

Procedure:

DNA Extraction and Quantification: Extract genomic DNA from the sample and accurately

quantify its concentration.

qPCR Reaction Setup: Prepare qPCR reactions in triplicate for both the MET gene and the

reference gene for each sample and the reference DNA. Include no-template controls.

qPCR Run: Perform the qPCR run using a standard thermal cycling protocol (e.g., initial

denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).

Data Analysis:

Determine the cycle threshold (Ct) values for MET and the reference gene for each

sample.

Calculate the delta Ct (ΔCt) for each sample: ΔCt = Ct(MET) - Ct(Reference).

Calculate the delta-delta Ct (ΔΔCt): ΔΔCt = ΔCt(Sample) - ΔCt(Reference DNA).
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Calculate the relative copy number: Relative Copy Number = 2^(-ΔΔCt).

Interpretation: A relative copy number significantly greater than 1 (e.g., > 2.0) indicates a

gain in MET copy number. The exact cut-off for amplification should be established through

validation with FISH-confirmed samples.

Protocol 3: Western Blotting for MET Protein Expression
Objective: To detect the level of MET protein expression in cell lysates.

Materials:

Cell lysates from Epitinib-sensitive and -resistant cell lines.

Protein quantification assay (e.g., BCA assay).

SDS-PAGE gels and electrophoresis apparatus.

Transfer apparatus and PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibody against MET and a loading control (e.g., GAPDH, β-actin).

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Protein Quantification: Determine the protein concentration of each cell lysate.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and

separate the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary anti-MET antibody (at

the recommended dilution) overnight at 4°C.

Washing: Wash the membrane with TBST (3x10 min).

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane with TBST (3x10 min).

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging

system.

Analysis: Strip the membrane and re-probe with the loading control antibody to confirm equal

protein loading. Quantify the band intensities to determine the relative MET protein

expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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